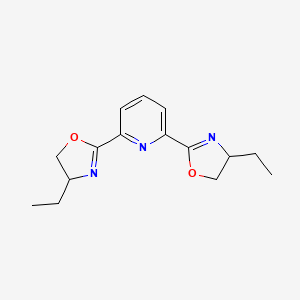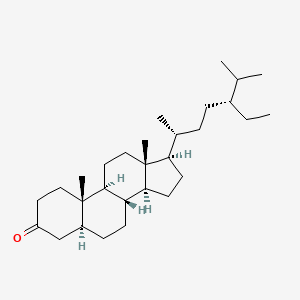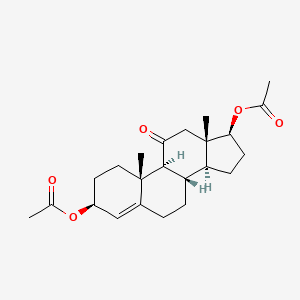
perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate is a complex organic compound that features a perfluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and the introduction of perfluorophenyl and butoxyphenyl groups. Common reagents used in these reactions include Fmoc-protected amino acids, coupling agents like EDC or DCC, and various solvents such as DMF or DCM.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or KMnO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles like NaOH, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorophenyl group can enhance binding affinity, while the Fmoc group provides stability and protection during synthesis. The butoxyphenyl moiety may contribute to the compound’s overall hydrophobicity and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorophenylalanine: Similar in structure but lacks the Fmoc and butoxyphenyl groups.
Fmoc-protected amino acids: Share the Fmoc group but differ in the side chains.
Butoxyphenyl derivatives: Contain the butoxyphenyl moiety but vary in other functional groups.
Uniqueness
Perfluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-butoxyphenyl)propanoate is unique due to its combination of perfluorophenyl, Fmoc, and butoxyphenyl groups, which confer specific chemical and biological properties not found in other compounds.
Propiedades
Fórmula molecular |
C34H28F5NO5 |
|---|---|
Peso molecular |
625.6 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2S)-3-(4-butoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C34H28F5NO5/c1-2-3-16-43-20-14-12-19(13-15-20)17-26(33(41)45-32-30(38)28(36)27(35)29(37)31(32)39)40-34(42)44-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,2-3,16-18H2,1H3,(H,40,42)/t26-/m0/s1 |
Clave InChI |
NSWCSDIRTCERRP-SANMLTNESA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)

![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)


![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)


![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)



